molecular formula C10H4Cl2F3NO B097448 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol CAS No. 18706-23-5

6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol

Cat. No. B097448
CAS RN: 18706-23-5
M. Wt: 282.04 g/mol
InChI Key: AZADALPYSVBIQC-UHFFFAOYSA-N
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Description

The compound 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol is a quinoline derivative characterized by the presence of chlorine and trifluoromethyl groups on its quinoline skeleton. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The trifluoromethyl group, in particular, is a common substituent in pharmaceuticals and agrochemicals due to its ability to enhance the metabolic stability and lipophilicity of molecules.

Synthesis Analysis

The synthesis of quinoline derivatives with trifluoromethyl groups can be achieved through various synthetic routes. For instance, the synthesis of related compounds involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which yields high product yields and allows for structural diversification . Another approach includes the oxidative desulfurization-fluorination reaction to introduce the trifluoromethyl group at specific positions on the quinoline ring . Additionally, the synthesis of trifluoromethylated quinoline derivatives can be performed using tailored quinolin-2(1H)-ones in Passerini- and Ugi-type reactions, which proceed under mild conditions .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be extensively characterized using various spectroscopic and analytical techniques. For example, compounds similar to 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol have been structurally characterized by NMR spectroscopy, X-ray diffraction, and high-resolution mass spectrometry . The introduction of substituents like the trifluoromethyl group can significantly affect the molecular electrostatic potential, influencing the molecule's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Quinoline derivatives participate in a range of chemical reactions, which can be utilized to further modify their structure and enhance their biological properties. For instance, reactions with nucleophilic and non-nucleophilic bases can lead to substitution, elimination, or isomerization, providing a pathway to a variety of functionalized compounds . The reactivity of these compounds can be tailored by the choice of substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol and related compounds are influenced by their molecular structure. The presence of electronegative atoms such as chlorine and fluorine can enhance the lipophilicity and stability of these molecules. The trifluoromethyl group, in particular, is known to increase the metabolic stability of pharmaceuticals, making them more resistant to biodegradation . The crystal structure and intermolecular interactions, such as hydrogen bonding and van der Waals forces, also play a crucial role in determining the compound's solid-state properties .

Scientific Research Applications

Coordination Compounds Synthesis

6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol and its derivatives have been explored for synthesizing coordination compounds, notably with palladium. For instance, complexes with halogenated quinolin-8-ol derivatives have been prepared, revealing distinct structural arrangements and thermal stability. These complexes exhibit diverse non-bonding interactions and are characterized by various spectroscopic techniques, contributing to the understanding of their chemical properties and potential applications in material science and catalysis (Vranec & Potočňák, 2013).

Antimicrobial Activities

Quinolin-8-ol derivatives have demonstrated significant antimicrobial activities. A novel synthesis approach involving the Mannich reaction produced compounds with enhanced antibacterial efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria. This highlights the potential of 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol derivatives in developing new antimicrobial agents (Faizi et al., 1997).

Fluorescence and Photophysical Studies

Derivatives of 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol have been utilized in synthesizing fluorophore compounds, such as 4-fluorophenyl substituted tris(8-hydroxyquinoline)aluminum(III) complexes. These compounds exhibit strong fluorescence emissions, and their electronic structures have been investigated through density functional theory (DFT) and time-dependent DFT (TD-DFT), indicating potential applications in optoelectronic devices and sensors (Suliman, Al-Nafai, & Al-Busafi, 2014).

Corrosion Inhibition

Quinolin-8-ol derivatives, including those related to 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol, have been investigated as corrosion inhibitors for metals in acidic environments. Their efficacy is assessed through electrochemical techniques, revealing that these compounds can significantly protect metals from corrosion, which is crucial for industrial applications involving metal preservation (Douche et al., 2020).

Safety And Hazards

The safety data sheet for “6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol” suggests that it should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used . In case of accidental release, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name

6,8-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3NO/c11-4-1-5-7(17)3-8(10(13,14)15)16-9(5)6(12)2-4/h1-3H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZADALPYSVBIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C=C(N2)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347677
Record name 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol

CAS RN

18706-23-5
Record name 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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